Eletriptan hydrobromide

Overview

Description

Eletriptan hydrobromide is a second-generation triptan medication primarily used for the acute treatment of migraine headaches. It is marketed under the brand name Relpax and is manufactured by Pfizer Inc. This compound works by reducing the swelling of blood vessels surrounding the brain, which is associated with the head pain of a migraine attack .

Mechanism of Action

Target of Action

Eletriptan hydrobromide primarily targets the 5-HT1B, 5-HT1D, and 5-HT1F receptors . These receptors are involved in the regulation of serotonin levels in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation and pain perception.

Mode of Action

This compound interacts with its targets by binding with high affinity to the 5-HT1B, 5-HT1D, and 5-HT1F receptors . It also has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6 receptors . This selective binding to serotonin receptors leads to a series of biochemical reactions that result in the alleviation of migraine symptoms.

Biochemical Pathways

The binding of eletriptan to the 5-HT1B, 5-HT1D, and 5-HT1F receptors triggers a cascade of events in the biochemical pathway. This includes the reduction of carotid arterial blood flow and the inhibition of trigeminal nerve activity . The effect on blood flow is selective for the carotid arterial bed, and decreases in coronary artery diameter have also been observed .

Pharmacokinetics

This compound is metabolized by the CYP3A4 enzyme . It has a bioavailability of 50% The elimination half-life of eletriptan is approximately 4 hours , indicating that the drug is relatively quickly removed from the body.

Result of Action

The molecular and cellular effects of eletriptan’s action result in the reduction of swelling of the blood vessels surrounding the brain . This swelling is associated with the head pain of a migraine attack. Eletriptan blocks the release of substances from nerve endings that cause more pain and other symptoms like nausea, and sensitivity to light and sound . It is thought that these actions contribute to relief of symptoms by eletriptan .

Biochemical Analysis

Biochemical Properties

Eletriptan hydrobromide binds with high affinity to 5-HT1B, 5-HT1D and 5-HT1F receptors, has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A and 5-HT6 receptors . It inhibits various indices of neurogenic inflammation in animal models .

Cellular Effects

This compound works by binding with 5-HT1B/1D receptors on blood vessels in the brain. It narrows the blood vessels surrounding the brain, which reduces migraine symptoms. It also reduces inflammatory substances in the body that can trigger head pain, nausea, sensitivity to light and sound, and other migraine symptoms .

Molecular Mechanism

This compound is a serotonin receptor agonist, specifically an agonist of certain 5-HT1 family receptors. It binds with high affinity to the 5-HT1B, 1D, 1F receptors. It has a modest affinity to the 5-HT1A, 1E, 2B, 7 receptors, and little to no affinity at the 5-HT2A, 2C, 3, 4, 5A, 6 receptors .

Temporal Effects in Laboratory Settings

The elimination half-life of this compound is about 4 hours . In vitro studies indicate that this compound is primarily metabolized by cytochrome P-450 enzyme CYP3A4 .

Dosage Effects in Animal Models

In the anesthetized dog, this compound has been shown to reduce carotid arterial blood flow, with only a small increase in arterial blood pressure at high doses .

Metabolic Pathways

In vitro studies indicate that this compound is primarily metabolized by hepatic cytochrome P-450 enzyme CYP3A4 . The N-demethylated metabolite of this compound is the only known active metabolite .

Transport and Distribution

This compound is rapidly absorbed, with a time to maximum plasma concentration (t max) of 0.75–1.5 hours in healthy volunteers . During a migraine attack, absorption is significantly delayed (t max increased from 1.3 to 2.8 hours) and the maximum plasma concentration (C max) is reduced by 31% .

Preparation Methods

Synthetic Routes and Reaction Conditions

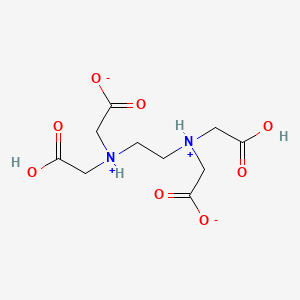

The synthesis of eletriptan hydrobromide involves multiple steps. One common method includes the reaction of ®-5-(2-phenylsulfonylethyl)-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole with hydrobromic acid to form the hydrobromide salt . The hydrogenation process is carried out in solvents such as methanol, ethanol, isopropanol, n-butanol, acetone, methylethylketone, ethyl acetate, acetonitrile, or N,N-dimethylformamide .

Industrial Production Methods

Industrial production of this compound often involves the solvent casting method to prepare immediate-release buccal films. This method uses hydroxypropyl methylcellulose (HPMC) as a polymer to create films that disintegrate rapidly and provide both systemic and local effects .

Chemical Reactions Analysis

Types of Reactions

Eletriptan hydrobromide undergoes various chemical reactions, including:

Reduction: Hydrogenation is a key step in the synthesis of this compound.

Substitution: The formation of the hydrobromide salt involves a substitution reaction with hydrobromic acid.

Common Reagents and Conditions

Oxidation: Peroxide in aqueous acetonitrile.

Reduction: Hydrogenation in solvents like methanol, ethanol, or acetone.

Substitution: Hydrobromic acid.

Major Products Formed

The major product formed from these reactions is this compound itself, with potential impurities formed during oxidation .

Scientific Research Applications

Eletriptan hydrobromide has several scientific research applications:

Chemistry: Used in the development of immediate-release buccal films for drug delivery.

Biology: Studied for its effects on serotonin receptors and its role in reducing migraine symptoms.

Medicine: Primarily used for the acute treatment of migraine headaches.

Industry: Utilized in the pharmaceutical industry for the production of migraine medications.

Comparison with Similar Compounds

Eletriptan hydrobromide is often compared with other triptan medications such as sumatriptan and rizatriptan. While all these compounds are used for the treatment of migraines, this compound is unique in its specific receptor affinity and its effectiveness in reducing migraine symptoms .

Similar Compounds

Sumatriptan: Another triptan used for migraine treatment, with a similar mechanism of action.

Rizatriptan: Used for migraine and headache treatment, with comparable efficacy to this compound.

This compound stands out due to its specific receptor targets and its effectiveness in providing relief from migraine symptoms.

Properties

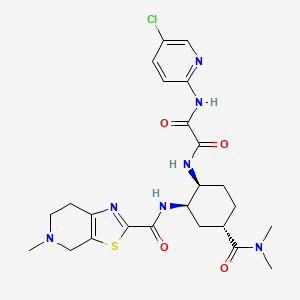

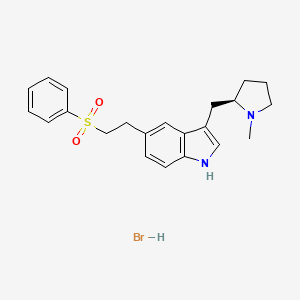

IUPAC Name |

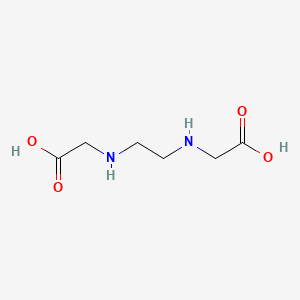

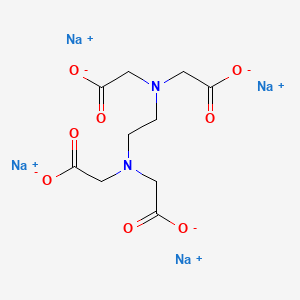

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTINOWOSWSPFLJ-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016113 | |

| Record name | Eletriptan hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177834-92-3 | |

| Record name | Eletriptan hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177834-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eletriptan Hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177834923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eletriptan hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethyl]indole hydrobromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELETRIPTAN HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41W832TA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Eletriptan Hydrobromide is a selective serotonin (5-HT) receptor agonist with a high affinity for the 5-HT1B/1D receptors. [, ] It primarily exerts its effect by binding to these receptors located on intracranial blood vessels, leading to vasoconstriction. [] this compound may also activate 5-HT1D receptors on sensory nerve endings in the trigeminal system, potentially inhibiting the release of pro-inflammatory neuropeptides. []

ANone: While the provided research papers do not explicitly state the molecular formula and weight, these details can be easily found in drug information resources. The molecular formula is C22H26BrN3O2S and the molecular weight is 476.4 g/mol.

A: Researchers commonly utilize techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (1H NMR, 13C NMR, DEPT), and High-Performance Liquid Chromatography (HPLC) for characterizing this compound and identifying any impurities that arise during its synthesis. [, , ]

A: Yes, this compound exhibits polymorphism, with α and β forms identified. These polymorphs display distinct solid-state characteristics, influencing properties such as dissolution rate and potentially impacting formulation stability and performance. [, ]

ANone: The provided research primarily focuses on this compound's therapeutic applications and analytical methods for its characterization. No information regarding its potential catalytic properties or applications is available in the provided research excerpts.

ANone: While the provided research papers primarily focus on experimental approaches, computational chemistry and modeling could offer valuable insights into this compound's interactions with its target receptors. Further investigations using molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling could provide a deeper understanding of its binding modes, structure-activity relationships, and potentially aid in the design of novel analogs with improved pharmacological profiles.

A: Researchers have synthesized and characterized various related substances and impurities of this compound. These investigations highlight the importance of specific structural features for its activity and provide insights into potential side reactions during its synthesis. [, ] For example, the formation of a methoxy derivative as an impurity during the synthesis process was investigated and methods were developed to control its formation. []

A: Researchers have explored various formulation strategies to improve this compound's delivery and bioavailability. These include developing oral disintegrating tablets, [] floating microspheres using calcium silicate and cholestyramine, [] oral films, [, ] fast-dissolving films, [] buccal films, [, ], nasal inserts [], and thermo-reversible in-situ nasal gels. [] These approaches aim to enhance solubility, dissolution rate, mucoadhesion, and bypass first-pass metabolism for potentially improved therapeutic outcomes.

A: Researchers rely on stability-indicating analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to evaluate the stability of this compound in different formulations. These methods help assess potential degradation pathways and ensure the drug's quality and efficacy over time. [, , ]

A: A study investigated the pharmacokinetics of this compound in healthy Korean subjects. The results demonstrated linear pharmacokinetics and good tolerability. Importantly, there were no significant differences in the pharmacokinetic parameters between Korean and non-Korean subjects, suggesting that ethnicity does not significantly impact the drug's disposition. []

A: this compound exhibits a low oral bioavailability (~50%) due to significant first-pass metabolism. [] Alternative routes of administration, such as nasal, buccal, or transdermal delivery, are being explored to potentially circumvent this issue and enhance drug bioavailability. [, , , , ]

ANone: While the provided research excerpts primarily focus on formulation development and analytical methods, understanding this compound's efficacy requires comprehensive in vitro and in vivo studies. These could include evaluating its efficacy in cell-based assays using relevant cell lines, assessing its activity and potential toxicity in appropriate animal models of migraine, and ultimately conducting well-designed clinical trials to determine its safety and efficacy in human patients.

A: Yes, pediatric trials for this compound and other triptans have faced challenges. A systematic analysis of FDA-submitted data revealed that high placebo response rates, potentially attributed to the subjective nature of migraine assessment and the inclusion of patients with shorter migraine durations, pose a significant challenge in demonstrating statistically significant efficacy in pediatric populations. []

ANone: The provided research excerpts do not contain information about potential resistance mechanisms to this compound or cross-resistance with other compounds. Further research is needed to investigate the possibility of developing resistance, particularly with long-term use.

A: While the provided research excerpts do not delve into detailed toxicological data, one study highlighted that this compound buccal films were found to be safe and acted as an effective dosage form based on histopathological studies. []

A: Researchers are actively exploring the potential of delivering this compound directly to the brain via the nasal route, aiming to improve its therapeutic efficacy in treating migraines and potentially other central nervous system disorders. The research focuses on developing formulations, such as mucoadhesive emulsomes, to enhance drug absorption through the nasal mucosa and facilitate nose-to-brain transport, bypassing the blood-brain barrier. []

A: Several analytical methods have been developed and validated for the quantification of this compound in pharmaceutical formulations. These include High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Thin-Layer Chromatography (TLC), UV-Visible Spectrophotometry, and Derivative Spectrophotometry. [, , , , , , , , , ]

ANone: The provided research excerpts do not offer insights into the environmental impact or degradation pathways of this compound. Assessing its potential ecotoxicological effects and developing strategies to mitigate any negative environmental impacts are crucial aspects for future research.

A: The existence of α and β polymorphs of this compound directly influences its dissolution properties. [] Understanding the dissolution behavior of different polymorphic forms is crucial in pharmaceutical development to ensure consistent drug release and therapeutic efficacy.

A: Researchers validate analytical methods, particularly those involving chromatography and spectrophotometry, using parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. This rigorous validation process ensures the reliability, reproducibility, and accuracy of the analytical data generated. [, , , , ]

A: While not explicitly discussed, the research highlights the importance of quality control and assurance in the manufacturing process of this compound. By identifying and controlling the formation of impurities, such as the methoxy derivative, researchers ensure the production of a high-purity drug substance. [] Adherence to good manufacturing practices (GMP) and the implementation of appropriate quality control measures are crucial throughout the development, manufacturing, and distribution of this compound to ensure consistent quality, safety, and efficacy.

ANone: The research excerpts provided do not offer specific insights into this compound's immunogenicity, drug transporter interactions, effects on drug-metabolizing enzymes, or its biocompatibility and biodegradability. These aspects are essential for a comprehensive understanding of the drug's safety and efficacy profile and would necessitate further investigation.

A: Yes, there are various alternative treatment options for migraine, including other triptans (e.g., sumatriptan, zolmitriptan, rizatriptan), ergot derivatives (e.g., dihydroergotamine), nonsteroidal anti-inflammatory drugs (NSAIDs), and antiemetics. [, ] The choice of treatment depends on factors such as the frequency and severity of migraines, individual patient characteristics, and potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.